(4-Aminoadamantan-1-yl)methanol hydrochloride is an organic compound with the molecular formula and a molecular weight of 217.7 g/mol. This compound is a derivative of adamantane, known for its unique polycyclic structure that contributes to its chemical properties and biological activities. It is classified as a hydrochloride salt, which enhances its solubility and stability in various applications, particularly in medicinal chemistry and material science.
(4-Aminoadamantan-1-yl)methanol hydrochloride can be synthesized from adamantane derivatives through various chemical reactions. Its classification falls under the category of amines and alcohols due to the presence of both amino and hydroxymethyl functional groups. This dual functionality allows for diverse chemical reactivity, making it a valuable compound in organic synthesis and pharmaceutical development.
The synthesis of (4-Aminoadamantan-1-yl)methanol hydrochloride typically involves several steps:
These methods may vary in industrial settings where optimization for yield and purity is crucial, often employing multi-step synthesis processes that include nitration, reduction, and functional group modifications.
The molecular structure of (4-Aminoadamantan-1-yl)methanol hydrochloride features a central adamantane core with an amino group at the 4-position and a hydroxymethyl group at the 1-position. The structural representation can be summarized as follows:
(4-Aminoadamantan-1-yl)methanol hydrochloride can undergo various chemical reactions:
The mechanism of action for (4-Aminoadamantan-1-yl)methanol hydrochloride primarily involves its interaction with specific molecular targets within biological systems. In medicinal contexts, it may act by inhibiting certain enzymes or receptors, modulating biological pathways critical for therapeutic effects. Research indicates potential antiviral and anticancer activities, although detailed pathways remain to be fully elucidated .
Key chemical properties include:
(4-Aminoadamantan-1-yl)methanol hydrochloride has several notable applications:
The discovery of aminoadamantanes marked a pivotal advancement in antiviral drug development, originating with the identification of a simple primary amine bearing a C₁₀H₁₅ alkyl residue that exhibited potent activity against Influenza A in 1964. This compound, later known as amantadine, was among the first synthetic adamantane derivatives not inspired by natural products. Its symmetrical, lipophilic "bullet" structure enabled unique interactions with viral targets, specifically the M2 proton channel of Influenza A. The subsequent development of rimantadine and tromantadine demonstrated that structural modifications of the adamantane core could enhance antiviral efficacy and pharmacokinetic profiles. These early aminoadamantanes functioned by blocking viral uncoating through inhibition of the M2 ion channel, a mechanism elucidated through electrophysiology, NMR, and X-ray crystallography studies. Their rapid market introduction highlighted adamantane's role as a privileged scaffold in antiviral design, though emerging resistance in Influenza A strains later limited their utility. Crucially, this era established adamantane as a versatile moiety for enhancing drug lipophilicity and membrane permeability, principles that extended beyond virology to other therapeutic areas [2].
Table 1: Key Aminoadamantane Antiviral Agents
Compound | Therapeutic Target | Structural Features | Impact |
---|---|---|---|
Amantadine | Influenza A virus | Primary amine on adamantane core | First FDA-approved adamantane-based antiviral |
Rimantadine | Influenza A virus | α-Methyl derivative of amantadine | Improved pharmacokinetics & reduced side effects |
Tromantadine | Herpes simplex virus | Adamantanylacetamide derivative | Topical treatment for herpes infections |
Adamantane derivatives demonstrated unexpected therapeutic crossover into central nervous system (CNS) disorders, largely due to their ability to enhance blood-brain barrier (BBB) permeability. The fortuitous discovery that amantadine provided symptomatic relief in Parkinson’s disease revealed adamantane’s potential in neuropharmacology. This breakthrough paved the way for memantine, a dimethylaminoadamantane derivative approved by the FDA and EMA for moderate-to-severe Alzheimer’s disease. Memantine functions as a moderate-affinity, non-competitive NMDA receptor antagonist, effectively modulating glutamate excitotoxicity without significant side effects. Its clinical success underscored how adamantane’s lipophilic bulk could optimize CNS drug distribution and target engagement [2].
Further research exploited this property to target diverse neurological pathways:
Early adamantane medicinal chemistry drew inspiration from natural ion channel blockers like tetrodotoxin (TTX), which features a heteroadamantane core. However, researchers soon transitioned toward de novo synthetic optimization of the adamantane scaffold itself. This shift leveraged adamantane’s unique physicochemical properties—high lipophilicity (cLogP ~4.15), three-dimensional symmetry, and metabolic stability—to rationally design drugs addressing limitations of peptide-based therapeutics and conventional small molecules [2].
Table 2: Properties of (4-Aminoadamantan-1-yl)methanol Hydrochloride
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₁₁H₂₀ClNO | Confirms hydrochloride salt formation |
Molecular Weight | 217.74 g/mol | Within Lipinski's rule limits for druglikeness |
SMILES | OCC₁₂CC₃C(N)C(C₂)CC(C₃)C₁.[H]Cl | Indicates primary amino and alcohol functional groups |
Key Functional Groups | Primary amine, Alcohol | Enables salt formation & derivatization |
Modern applications highlight this synthetic paradigm:
This evolution from natural product mimics to rational scaffold engineering solidified adamantane’s status as a multipurpose pharmacophore capable of improving target affinity, pharmacokinetics, and synthetic tractability across diverse drug classes—exemplified by (4-Aminoadamantan-1-yl)methanol hydrochloride’s role as a versatile building block in modern antihypertensive and CNS drug discovery [6] [9].
Table 3: Evolution of Adamantane-Based Drug Design
Phase | Strategy | Exemplar Compounds | Key Advancements |
---|---|---|---|
Natural Product Mimicry | Ion channel blockers | Tetrodotoxin analogs | Recognition of adamantane's affinity for ion channels |
Early Synthetic | Antiviral aminoadamantanes | Amantadine, Rimantadine | Proof-of-concept for synthetic adamantane drugs |
Modern Optimization | Targeted scaffolds | DS-8108b, Memantine | Rational design for selectivity & pharmacokinetics |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0